4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine
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Overview
Description
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine is a chemical compound with the molecular formula C12H15Cl2N3O and a molecular weight of 288.173 g/mol . This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine typically involves the reaction of 2-aminophenols with various reagents. One common method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . This method is robust, metal catalyst-free, and environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly involving the pyrimidine ring, are common.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper (I) for regioselective synthesis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine involves interactions with various molecular targets. For instance, its anticancer activity is believed to be mediated through inhibition of specific enzymes and pathways involved in cell proliferation . Molecular docking studies have shown that it can interact with epidermal growth factor receptor (EGFR), which is a key target in cancer therapy .
Comparison with Similar Compounds
4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine can be compared with other benzoxazine derivatives, such as:
7-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: This compound has shown significant anticancer activity and is used in similar applications.
Benzo[B][1,4]oxazepine derivatives: These compounds are synthesized using different methods and have unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H15Cl2N3O |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
4-(2,4-dichloropyrimidin-5-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
InChI |
InChI=1S/C12H15Cl2N3O/c13-11-9(7-15-12(14)16-11)17-5-6-18-10-4-2-1-3-8(10)17/h7-8,10H,1-6H2 |
InChI Key |
QLHOTHZQEUNVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C3=CN=C(N=C3Cl)Cl |
Origin of Product |
United States |
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